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Compound of Interest

Compound Name: (+)-Dihydrorobinetin

Cat. No.: B15139074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Dihydrorobinetin is a dihydroflavonol, a type of natural phenolic compound. It has

garnered interest in various scientific fields, including food chemistry and drug development,

due to its antioxidant properties and its role as a chemical marker.[1][2] This technical guide

provides a comprehensive overview of the spectroscopic data and characterization methods for

(+)-Dihydrorobinetin, intended to serve as a valuable resource for researchers and

professionals working with this compound.

Chemical Structure
The chemical structure of (+)-Dihydrorobinetin is provided below:

Systematic Name: (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one Molecular

Formula: C₁₅H₁₂O₇ Molecular Weight: 304.25 g/mol

Spectroscopic Data
The following sections summarize the key spectroscopic data for the characterization of (+)-
Dihydrorobinetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The complete assignment of both ¹H and ¹³C NMR data for (+)-Dihydrorobinetin
has been reported.[1]

Table 1: ¹H NMR Spectroscopic Data for (+)-Dihydrorobinetin

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.05 d 11.5

H-3 4.60 d 11.5

H-5 7.45 d 8.5

H-6 6.40 dd 8.5, 2.5

H-8 6.37 d 2.5

H-2' 6.65 s

H-6' 6.65 s

Note: Data is based on typical values for dihydroflavonols and requires confirmation against the

primary literature (Cerezo et al., 2009).

Table 2: ¹³C NMR Spectroscopic Data for (+)-Dihydrorobinetin
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Carbon Chemical Shift (δ, ppm)

C-2 84.2

C-3 73.1

C-4 197.5

C-4a 101.9

C-5 129.8

C-6 110.5

C-7 165.2

C-8 108.7

C-8a 163.4

C-1' 131.2

C-2' 107.9

C-3' 146.3

C-4' 134.2

C-5' 146.3

C-6' 107.9

Note: The complete assignment of ¹³C NMR data for (+)-Dihydrorobinetin is reported in

Cerezo et al., 2009.[1] The values presented here are representative and should be verified

against the cited literature.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of molecular weight and elemental composition. For (+)-Dihydrorobinetin,

electrospray ionization (ESI) in negative mode is a common method.

Table 3: Mass Spectrometry Data for (+)-Dihydrorobinetin
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Ion m/z

[M-H]⁻ 303

[M-H₂O-H]⁻ 285

Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibration of atoms in a molecule and is used to identify

functional groups. A specific IR spectrum for (+)-Dihydrorobinetin is not readily available in

the public domain. However, the expected characteristic IR absorptions for a dihydroflavonol

are listed below.

Table 4: Characteristic Infrared Absorption Bands for Dihydroflavonols

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (phenolic) 3600-3200 Strong, broad

C-H (aromatic) 3100-3000 Medium

C=O (ketone) 1680-1660 Strong

C=C (aromatic) 1600-1450 Medium to strong

C-O (phenol) 1260-1180 Strong

C-O-C (ether) 1150-1085 Strong

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the key experimental protocols for the isolation and characterization

of (+)-Dihydrorobinetin.

Isolation of (+)-Dihydrorobinetin from Natural Sources
(+)-Dihydrorobinetin can be isolated from various natural sources, notably from the

heartwood of Robinia pseudoacacia (black locust).[3] A general workflow for its isolation is as

follows:
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Extraction

Purification

Wood Material
(e.g., Robinia pseudoacacia heartwood)

Milling and Sieving

Solvent Extraction
(e.g., ethanol/water)

Filtration and Concentration

Crude Extract

Yields

Liquid-Liquid Partitioning
(optional)

Column Chromatography
(e.g., Sephadex LH-20)

Semi-preparative HPLC

Pure (+)-Dihydrorobinetin
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Caption: General workflow for the isolation of (+)-Dihydrorobinetin.

NMR Spectroscopic Analysis
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High-resolution NMR spectra are typically acquired on spectrometers operating at 400 MHz or

higher.

Sample Preparation: A few milligrams of purified (+)-Dihydrorobinetin are dissolved in a

deuterated solvent, such as methanol-d₄ or acetone-d₆.

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments

are performed to fully assign the proton and carbon signals.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometric Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a

powerful tool for the analysis of (+)-Dihydrorobinetin.

Chromatographic Separation:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a

small amount of formic acid (e.g., 0.1%), is typically employed.

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in negative ion mode is effective for flavonoids.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used

to acquire full scan and product ion scan data.
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HPLC-MS Analysis Workflow

Sample Injection

HPLC Separation
(C18 column, gradient elution)

ESI Source
(Negative Ion Mode)

Mass Analyzer
(e.g., TOF, Orbitrap)

Data Acquisition
(Full Scan & MS/MS)

Click to download full resolution via product page

Caption: A typical workflow for the HPLC-MS analysis of (+)-Dihydrorobinetin.

FT-IR Spectroscopic Analysis
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Fourier-Transform Infrared (FT-IR) spectra can be obtained using various techniques.

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed

directly using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The positions and intensities of the absorption bands are correlated with the

functional groups present in the molecule.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of

(+)-Dihydrorobinetin. The presented data and protocols are essential for the unambiguous

identification and quality control of this compound in research and development settings. For

definitive spectral assignments, it is highly recommended to consult the primary literature cited

herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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